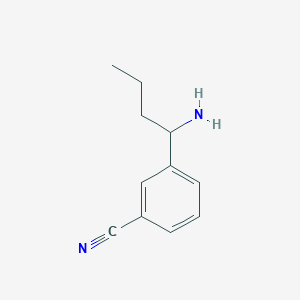

3-(1-Aminobutyl)benzonitrile

説明

3-(1-Aminobutyl)benzonitrile is a benzonitrile derivative featuring an amino-functionalized butyl chain at the 3-position of the aromatic ring.

特性

分子式 |

C11H14N2 |

|---|---|

分子量 |

174.24 g/mol |

IUPAC名 |

3-(1-aminobutyl)benzonitrile |

InChI |

InChI=1S/C11H14N2/c1-2-4-11(13)10-6-3-5-9(7-10)8-12/h3,5-7,11H,2,4,13H2,1H3 |

InChIキー |

VZFNRMDOFIDCCI-UHFFFAOYSA-N |

正規SMILES |

CCCC(C1=CC=CC(=C1)C#N)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Amination of Benzonitrile: One common method involves the amination of benzonitrile using an appropriate amine source under catalytic conditions. For example, the reaction of benzonitrile with 1-aminobutane in the presence of a catalyst such as palladium on carbon can yield 3-(1-Aminobutyl)benzonitrile.

Reductive Amination: Another method involves the reductive amination of 3-cyanobenzaldehyde with 1-aminobutane using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

科学研究の応用

化学:

複雑な分子の合成: 3-(1-アミノブチル)ベンゾニトリルは、医薬品や農薬を含むより複雑な有機分子の合成における中間体として使用されます。

生物学:

生物学的プローブ: この化合物は、特定の酵素や受容体の機能を調べるための生物学的調査におけるプローブとして使用することができます。

医学:

創薬: その構造的特徴から、3-(1-アミノブチル)ベンゾニトリルは、新しい治療薬の開発におけるリード化合物としての可能性が探求されています。

産業:

材料科学: この化合物は、その化学的安定性と反応性により、ポリマーやコーティングなど、高度な材料の開発に使用されています。

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: 3-(1-Aminobutyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.

Medicine:

Drug Development: Due to its structural features, this compound is explored for its potential as a lead compound in the development of new therapeutic agents.

Industry:

Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

作用機序

3-(1-アミノブチル)ベンゾニトリルの作用機序は、その特定の用途によって異なります。医化学において、それは酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。ニトリル基は水素結合やその他の相互作用に関与し、化合物の結合親和性と特異性に影響を与えます。

類似化合物との比較

Research Findings and Implications

- Structural Flexibility : Substituents like azides () and ferrocene () enable diverse applications, from drug development to materials science.

- Biological Relevance : Chlorophenyl and tetrazole groups () highlight the importance of aromatic and heterocyclic moieties in enhancing target affinity.

- Synthetic Accessibility: High-yield routes (e.g., 86% yield for 2-(3-Aminophenoxy)benzonitrile in ) suggest efficient scalability for benzonitrile analogs.

生物活性

3-(1-Aminobutyl)benzonitrile is an organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a benzonitrile moiety connected to a 1-aminobutyl group. Its molecular formula is , and it typically appears as a white crystalline solid. The unique structural components of this compound contribute to its biological properties, making it a subject of interest in various research domains.

Biological Activity Overview

Research indicates that this compound exhibits enzyme inhibition properties, which are crucial for its therapeutic potential. Specifically, it has been studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

The compound shows promising inhibitory effects against specific enzymes that are vital in several biochemical pathways. Preliminary studies suggest that it may modulate activity through binding at active sites of these enzymes. For instance, it has been noted to influence neurotransmitter pathways by interacting with receptors related to serotonin and norepinephrine signaling .

Study on Anticancer Activity

A study conducted by Ribeiro Morais et al. examined the anticancer potential of compounds structurally related to this compound. The results indicated that derivatives of this compound could suppress tumor growth in vivo, showing a significant reduction in tumor size in treated mice compared to controls .

Interaction Studies

Further investigations into the binding affinity of this compound with various biological targets revealed its potential as a modulator of receptor activity. It was found to interact with the P2Y14 receptor, which is involved in inflammatory responses, indicating its possible role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 3-(1-Aminoethyl)benzonitrile | 153994-67-3 | Shorter alkyl chain; different biological activity |

| 3-(1-Aminopropyl)benzonitrile | 127852-31-7 | Different alkyl chain length; variations in reactivity |

| 3-(1-Aminomethyl)benzonitrile | 1213603-19-0 | Different substituent; affects pharmacological properties |

The extended alkyl chain of this compound enhances hydrophobic interactions, which may lead to increased efficacy in enzyme inhibition compared to its shorter-chain counterparts .

The mechanism through which this compound exerts its biological effects involves interactions at the molecular level with specific targets. The presence of the amino group allows for hydrogen bonding with enzyme active sites or receptor binding sites, potentially altering their activity and leading to therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。